molecular formula C8H10BrNO2 B13545723 4-(1-Amino-2-hydroxyethyl)-2-bromophenol

4-(1-Amino-2-hydroxyethyl)-2-bromophenol

Cat. No.: B13545723
M. Wt: 232.07 g/mol
InChI Key: UUOKNTITOGGBKD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chemical compound with the molecular formula C8H10BrNO2 It is a brominated phenol derivative with an amino and hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-bromophenol typically involves the bromination of 4-(1-Amino-2-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2-bromophenol is unique due to the presence of both amino and hydroxyethyl groups along with a bromine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2

InChI Key

UUOKNTITOGGBKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)O

Origin of Product

United States

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